The synthesis of DMT-2'-O-methyl-rA(Bz) amidite typically involves several steps that include the protection of functional groups and the formation of the phosphoramidite bond. The following outlines a general method for synthesizing this compound:
The entire process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of DMT-2'-O-methyl-rA(Bz) amidite features several key components:
DMT-2'-O-methyl-rA(Bz) amidite participates in several key reactions:
The mechanism of action for DMT-2'-O-methyl-rA(Bz) amidite primarily revolves around its role in oligonucleotide synthesis:
DMT-2'-O-methyl-rA(Bz) amidite exhibits several notable physical and chemical properties:
DMT-2'-O-methyl-rA(Bz) amidite has significant applications in various fields:
The systematic IUPAC name for this compound is N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-(di(propan-2-yl)amino)phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide [1] [2]. This nomenclature precisely defines:
The molecular formula C₄₈H₅₄N₇O₈P [1] [2] has a molar mass of 888.0 g/mol. Key atomic composition features include:
Table 1: Elemental Composition Analysis
Element | Count | Percentage |
---|---|---|
Carbon | 48 | 64.94% |
Hydrogen | 54 | 6.13% |
Nitrogen | 7 | 11.04% |
Oxygen | 8 | 14.41% |
Phosphorus | 1 | 3.48% |
The ribose ring adopts a C3′-endo (north) puckering conformation due to the 2′-O-methyl modification, which sterically locks the sugar in RNA-like geometry [2] [7]. This conformation is critical for:
The chiral centers at C1′, C2′, C3′, and C4′ all possess R configuration, as confirmed by the stereodescriptors in the SMILES string: C@@H]1[C@@H](OP...O[C@@H]1n5cnc6
[2] [3]. The phosphoramidite center exists as a mixture of diastereomers due to tetrahedral phosphorus geometry, though this does not affect coupling efficiency in solid-phase synthesis [10]. Nuclear magnetic resonance (³¹P-NMR) analysis shows a characteristic doublet at 149.3 ppm and 149.8 ppm, confirming phosphoramidite purity ≥99% [2] [3].
Table 2: Functional Group Properties and Roles
Moiety | Structural Features | Function in Oligonucleotide Synthesis |
---|---|---|
5′-DMT | Trityl group with two p-methoxyphenyl substituents | - Reversible protecting group (acid-labile)- UV-detectable (λ=498 nm)- Enables stepwise synthesis [2] [10] |
N⁶-Benzoyl | Benzamide derivative on adenine | - Prevents nucleobase side reactions- Stabilizes glycosidic bond- Removed via ammonia/methylamine deprotection [3] [5] |
2′-O-Methyl | Methoxy group at C2′ position | - Confers nuclease resistance- Enhances RNA affinity- Maintains RNA-like sugar pucker [2] [6] |
Phosphoramidite | Diisopropylamino and cyanoethyl groups on phosphorus | - Activated by acidic azole catalysts (e.g., tetrazole)- Forms phosphite triester linkage- Cyanoethyl prevents oxidation side reactions [3] [10] |
The phosphoramidite group exhibits reactivity controlled by:
The 2′-O-methyl modification (C₄₈H₅₄N₇O₈P) differs significantly from 2′-O-methoxyethyl (MOE) analogues (C₅₀H₅₈N₇O₉P) [5] [8]:
Table 3: Structural and Functional Comparison of 2′ Modifications
Property | 2′-O-Methyl | 2′-O-Methoxyethyl |
---|---|---|
Molecular Weight | 888.0 g/mol | 932.0 g/mol [8] |
Steric Bulk | Minimal (ΔV=52 ų) | Significant (ΔV=108 ų) |
Sugar Conformation | C3′-endo locked | Enhanced C3′-endo preference |
Hybridization | ΔTₘ +1–2°C/mod vs. DNA | ΔTₘ +1.5–3°C/mod vs. DNA |
Nuclease Resistance | High (t₁/₂>24h in serum) | Very high (t₁/₂>48h in serum) |
Synthesis Impact | Standard coupling efficiency (99.2%) | Slightly reduced coupling (98.7%) [5] |
Key biochemical differences:
X-ray crystallography studies confirm that both modifications maintain A-form helix geometry when incorporated into oligonucleotides, though 2′-O-MOE provides enhanced minor groove hydration networks [5] [8]. These structural nuances make 2′-O-methyl ideal for sterically sensitive applications like siRNA guide strands, while 2′-O-MOE modifications excel in antisense oligonucleotides requiring extreme nuclease resistance [5] [6].
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